molecular formula C15H15Cl B11970170 (1-Chloro-3-phenylpropyl)benzene

(1-Chloro-3-phenylpropyl)benzene

Cat. No.: B11970170
M. Wt: 230.73 g/mol
InChI Key: SDPJLKIXNSXSPK-UHFFFAOYSA-N
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Description

(1-Chloro-3-phenylpropyl)benzene is an organic compound with the molecular formula C15H15Cl. It is a chlorinated derivative of phenylpropane, where a chlorine atom is attached to the first carbon of the propyl chain, and a phenyl group is attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloro-3-phenylpropyl)benzene can be synthesized through several methods. One common method involves the chlorination of 3-phenylpropylbenzene using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows: [ \text{C6H5CH2CH2CH3} + \text{Cl2} \rightarrow \text{C6H5CH2CH2CH2Cl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-phenylpropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of (3-phenylpropyl)benzene derivatives.

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of 3-phenylpropane.

Scientific Research Applications

(1-Chloro-3-phenylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This leads to various substitution reactions where the chlorine atom is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-1-propyl)benzene
  • 3-Phenylpropyl chloride
  • Hydrocinnamyl chloride

Uniqueness

(1-Chloro-3-phenylpropyl)benzene is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of both a phenyl group and a chlorine atom on the propyl chain provides distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

(1-chloro-3-phenylpropyl)benzene

InChI

InChI=1S/C15H15Cl/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

SDPJLKIXNSXSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)Cl

Origin of Product

United States

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